molecular formula C21H22N4O4 B2444408 Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate CAS No. 880811-33-6

Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate

Cat. No. B2444408
M. Wt: 394.431
InChI Key: IMQZPZHOEXBAOY-UHFFFAOYSA-N
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Description

“Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate” is an organic compound with the molecular formula C21H22N4O4 . It has a molecular weight of 394.43 Da . The compound is also known by its IUPAC name, methyl 4-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate” is 1S/C21H22N4O4/c1-29-21(28)15-10-12-16(13-11-15)22-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26) .


Physical And Chemical Properties Analysis

“Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate” is a white crystalline powder . It has a relative molecular mass of 394.43 .

Scientific Research Applications

Molecular Engineering and Crystal Design

  • Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene and its analogs demonstrate the importance of maintaining a consistent molecular shape for engineering crystals with predetermined properties, highlighting the role of hydrogen bonding and molecular geometry in crystal formation (Maly et al., 2007).

Chemistry and Synthesis

  • The study of stereochemistry in Grignard reactions on δ-keto esters shows how solvent and reactant variations affect product stereochemistry, providing insights into the manipulation of chemical reactions for desired outcomes (Colantoni et al., 1978).
  • Synthesis and evaluation of enaminones as anticonvulsant agents offer insights into the structure-activity relationship of compounds, demonstrating the application of chemistry in developing therapeutic agents (Scott et al., 1993).

Medicinal Chemistry and Drug Development

  • The development of prodrugs for the treatment of age-related macular degeneration (AMD) demonstrates the application of benzotriazine derivatives in medicinal chemistry, showing the importance of targeted drug delivery and efficacy in treating diseases (Palanki et al., 2008).

Environmental Chemistry

  • The occurrence and removal of benzotriazoles and their derivatives from wastewater highlight the environmental impact of these compounds and the challenges in treating water contaminated with such polar and poorly degradable pollutants (Reemtsma et al., 2010).

properties

IUPAC Name

methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-29-21(28)15-10-12-16(13-11-15)22-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQZPZHOEXBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate

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